1,3-Bis(pentafluorophenyl)urea
Overview
Description
1,3-Bis(pentafluorophenyl)urea is an organic compound with the molecular formula C13H2F10N2O. It is characterized by the presence of two pentafluorophenyl groups attached to a urea moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis(pentafluorophenyl)urea can be synthesized through the reaction of pentafluoroaniline with phosgene, followed by the addition of ammonia. The reaction typically occurs in a solvent such as tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis generally involves standard organic synthesis techniques, including the use of appropriate solvents, reagents, and purification methods to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(pentafluorophenyl)urea undergoes various chemical reactions, including:
Substitution Reactions: The pentafluorophenyl groups can participate in nucleophilic aromatic substitution reactions.
Hydrogen Bonding: The urea moiety can form hydrogen bonds with other molecules, influencing its reactivity and interactions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include nucleophiles for substitution reactions and solvents like THF for maintaining reaction conditions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives .
Scientific Research Applications
1,3-Bis(pentafluorophenyl)urea has several scientific research applications, including:
Materials Science: It is used in the development of advanced materials due to its unique structural properties and ability to form hydrogen bonds.
Medicinal Chemistry: The compound’s potential interactions with biological molecules make it a candidate for drug development and other biomedical applications.
Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
Mechanism of Action
The mechanism of action of 1,3-Bis(pentafluorophenyl)urea involves its ability to form hydrogen bonds and participate in nucleophilic substitution reactions.
Comparison with Similar Compounds
Similar Compounds
1,3-Diphenylurea: Similar to 1,3-Bis(pentafluorophenyl)urea but with phenyl groups instead of pentafluorophenyl groups.
1,3-Bis(3-fluorophenyl)urea: Contains fluorophenyl groups, which influence its reactivity and properties.
Uniqueness
This compound is unique due to the presence of pentafluorophenyl groups, which enhance its electron-withdrawing properties and influence its reactivity and interactions with other molecules .
Properties
IUPAC Name |
1,3-bis(2,3,4,5,6-pentafluorophenyl)urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H2F10N2O/c14-1-3(16)7(20)11(8(21)4(1)17)24-13(26)25-12-9(22)5(18)2(15)6(19)10(12)23/h(H2,24,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXOIMJFRROBTTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)NC(=O)NC2=C(C(=C(C(=C2F)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H2F10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00175368 | |
Record name | 1,3-Bis(pentafluorophenyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00175368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21132-30-9 | |
Record name | N,N′-Bis(2,3,4,5,6-pentafluorophenyl)urea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21132-30-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Bis(pentafluorophenyl)urea | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021132309 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Bis(pentafluorophenyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00175368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-bis(pentafluorophenyl)urea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.195 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1,3-Bis(pentafluorophenyl)urea | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RNS9FWM8WG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural characteristics of 1,3-Bis(pentafluorophenyl)urea?
A: this compound is an organic compound with the molecular formula C13H2F10N2O. Its structure features a urea core (N-CO-N) with two pentafluorophenyl (C6F5) groups attached to the nitrogen atoms. [, , ]
Q2: How does the crystal structure of this compound influence its intermolecular interactions?
A: this compound exhibits polymorphism, meaning it can exist in different crystalline forms. In the P212121 polymorph, obtained from a tetrahydrofuran solution, the pentafluorophenyl rings are not coplanar with the urea fragment, forming dihedral angles of approximately 50-55°. [] This arrangement allows both N-H groups of the urea to participate in hydrogen bonding with the carbonyl oxygen atom of an adjacent molecule, leading to the formation of one-dimensional molecular arrays along the crystallographic a axis. [] Furthermore, close contacts between fluorine atoms (F⋯F distances of 2.709(2) and 2.7323(18) Å) indicate the presence of halogen bonds between these molecular arrays. []
Q3: Has this compound been identified as a byproduct in any chemical reactions?
A: Yes, this compound has been observed as a side product in reactions involving N-(pentafluorophenyl)carbonimidoyl dichloride with fluorinated benzenes in the presence of AlCl3. [] This suggests potential synthetic routes and reactivity patterns associated with this compound.
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